molecular formula C7H11N3O2 B2616260 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1798536-53-4

3-amino-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616260
CAS No.: 1798536-53-4
M. Wt: 169.184
InChI Key: AYIDSSHFAADTTH-UHFFFAOYSA-N
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Description

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H10N4O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole. This intermediate is then subjected to further reactions to introduce the propyl group and convert the ester to a carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-Aminopyrazole-4-carboxylic acid: Lacks the propyl group but shares the pyrazole core structure.

    3-Amino-4-ethoxycarbonylpyrazole: An intermediate in the synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid.

    5-Amino-4-pyrazolecarboxylic acid: Another pyrazole derivative with similar functional groups.

Uniqueness: this compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-amino-1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIDSSHFAADTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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